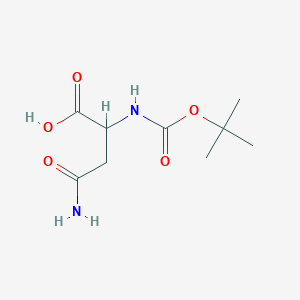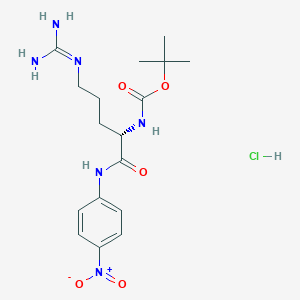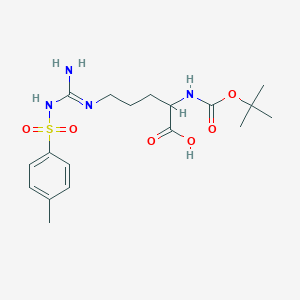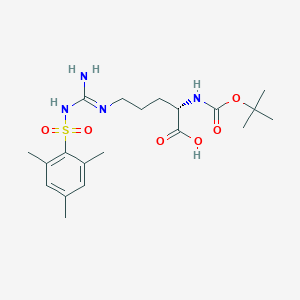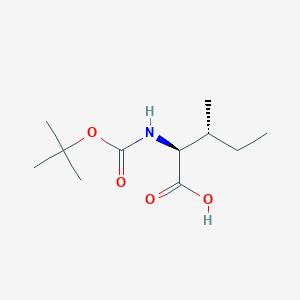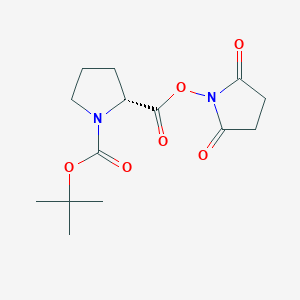
Boc-D-Pro-OSu
Descripción general
Descripción
Boc-D-Pro-OSu is a compound with the molecular formula C14H20N2O6 . It is also known by other names such as N-(tert-Butoxycarbonyl)-D-proline Succinimidyl Ester and 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate .
Synthesis Analysis
The synthesis of Boc-D-Pro-OSu involves a multi-step reaction with 2 steps . The first step involves ethanol at 45°C for 0.17 hours. The second step involves dicyclohexyl-carbodiimide in acetonitrile .Molecular Structure Analysis
The molecular weight of Boc-D-Pro-OSu is 312.32 g/mol . The IUPAC name is 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
While specific chemical reactions involving Boc-D-Pro-OSu are not detailed in the search results, the compound plays a pivotal role in the synthesis of multifunctional targets, particularly where amino functions are involved .Physical And Chemical Properties Analysis
Boc-D-Pro-OSu has a molecular weight of 312.32 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 5 rotatable bonds .Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-D-Pro-OSu is commonly used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a protective group used in the synthesis of peptides. It prevents unwanted peptide bonding and is removed during the final steps of synthesis.
Proline Analogues
Boc-D-Pro-OSu is a proline analogue . Proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring, as well as de novo designed, linear, and cyclic peptides .
Proteomics Research
Boc-D-Pro-OSu is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.
Signaling Pathways
Boc-D-Pro-OSu is used in the study of various signaling pathways . These include Proteases Apoptosis, Chromatin/Epigenetics, Metabolism, MAPK Signaling, Tyrosine Kinase, DNA Damage/DNA Repair, and PI3K/Akt/mTOR Signaling .
Biochemical Research
Boc-D-Pro-OSu is used in various biochemical research applications . Its properties make it useful in studies involving enzyme reactions, protein structure and function, and other biochemical processes.
Safety and Hazards
Boc-D-Pro-OSu is intended for R&D use only and is not for medicinal, household, or other uses . It is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) . If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boc-D-Pro-OSu is primarily used in the field of peptide synthesis . Its primary targets are the amine groups present in peptide chains . The role of Boc-D-Pro-OSu is to protect these amine groups during the synthesis process, preventing unwanted side reactions .
Mode of Action
Boc-D-Pro-OSu interacts with its targets (amine groups) through a process known as Boc protection . In this process, the Boc group (tert-butoxycarbonyl) of Boc-D-Pro-OSu forms a carbamate linkage with the amine group of the peptide, thereby protecting it . This protection is chemoselective, meaning it specifically targets amine groups without affecting other functional groups present in the peptide .
Biochemical Pathways
The primary biochemical pathway affected by Boc-D-Pro-OSu is peptide synthesis . By protecting the amine groups, Boc-D-Pro-OSu allows for the sequential addition of amino acids to the peptide chain without interference from side reactions . Once the peptide synthesis is complete, the Boc groups can be removed under mild acidic conditions, leaving the desired peptide product .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of Boc-D-Pro-OSu’s action is the successful and efficient synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, Boc-D-Pro-OSu helps ensure the integrity of the peptide product .
Action Environment
The action of Boc-D-Pro-OSu is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of Boc protection . Additionally, the presence of other functional groups in the peptide can influence the selectivity of Boc protection . Lastly, the stability of Boc-D-Pro-OSu can be affected by storage conditions .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICWIJISMKZDDY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121419 | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Pro-OSu | |
CAS RN |
102185-34-2 | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









